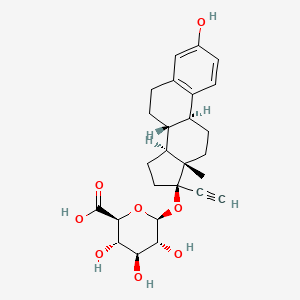
Ethynyl estradiol 17-b-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethynyl estradiol 17-b-D-glucuronide is a significant pharmaceutical compound and a key metabolite of Ethynyl estradiol, a synthetic estrogen commonly used in contraceptives. This compound is crucial for understanding the metabolism, distribution, and excretion of Ethynyl estradiol in the body.
Méthodes De Préparation
Ethynyl estradiol 17-b-D-glucuronide is synthesized from Ethynyl estradiol through a glucuronidation process. This involves the attachment of glucuronic acid to Ethynyl estradiol via the enzyme UDP-glucuronyltransferase . The reaction typically occurs in the liver and results in a compound with much higher water solubility than the parent molecule . Industrial production methods often involve the use of recombinant enzymes and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Ethynyl estradiol 17-b-D-glucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized metabolites.
Reduction: Although less common, reduction reactions can also take place, altering the compound’s structure.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Ethynyl estradiol 17-b-D-glucuronide has a wide range of scientific research applications:
Chemistry: It is used to study the metabolic pathways and enzymatic processes involved in glucuronidation.
Biology: Researchers use this compound to investigate the transport mechanisms and cellular uptake of glucuronides.
Medicine: It plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of Ethynyl estradiol, aiding in the development of more effective contraceptives.
Industry: The compound is used in the production of various pharmaceutical formulations and as a reference standard in analytical chemistry.
Mécanisme D'action
Ethynyl estradiol 17-b-D-glucuronide exerts its effects primarily through its conversion back to Ethynyl estradiol in the body. This conversion is facilitated by the enzyme β-glucuronidase, which hydrolyzes the glucuronide bond . The released Ethynyl estradiol then interacts with estrogen receptors, modulating gene expression and cellular functions. This process is crucial for maintaining the hormonal balance and exerting the desired contraceptive effects .
Comparaison Avec Des Composés Similaires
Ethynyl estradiol 17-b-D-glucuronide is unique due to its specific glucuronidation at the 17-beta position. Similar compounds include:
Estradiol 3-glucuronide: Another glucuronide conjugate of estradiol, differing in the position of glucuronidation.
Estradiol 17-beta-D-glucuronide: A naturally occurring conjugated estrogen, similar in structure but without the ethynyl group.
Ethynyl estradiol 3-beta-D-glucuronide: A positional isomer of this compound, differing in the glucuronidation site.
These compounds share similar metabolic pathways but differ in their pharmacokinetic properties and biological activities, highlighting the uniqueness of this compound .
Propriétés
Formule moléculaire |
C26H32O8 |
|---|---|
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H32O8/c1-3-26(34-24-21(30)19(28)20(29)22(33-24)23(31)32)11-9-18-17-6-4-13-12-14(27)5-7-15(13)16(17)8-10-25(18,26)2/h1,5,7,12,16-22,24,27-30H,4,6,8-11H2,2H3,(H,31,32)/t16-,17-,18+,19+,20+,21-,22+,24+,25+,26+/m1/s1 |
Clé InChI |
SQQXJBRONRGLRT-LPVANVSSSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O |
SMILES canonique |
CC12CCC3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


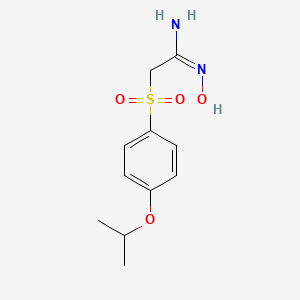
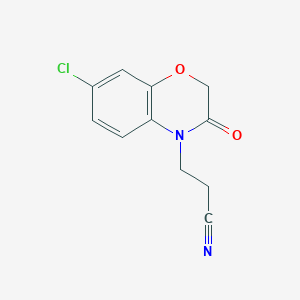
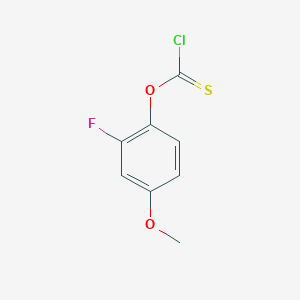
![(2Z)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B13400959.png)
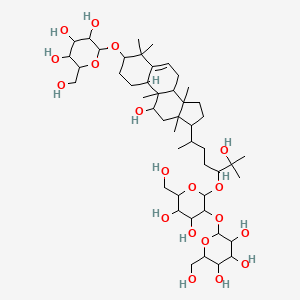
![6-[7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13400975.png)
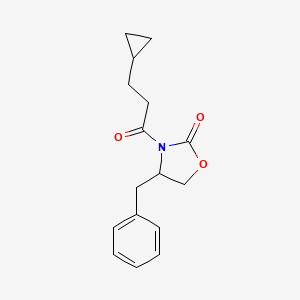
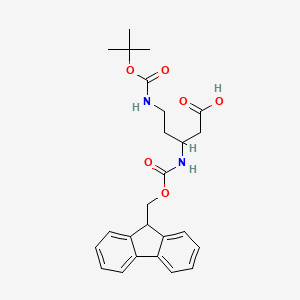
![(2S)-4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13400983.png)
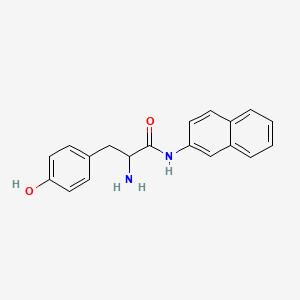
![4-[[6-amino-2-[2-[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13400985.png)
![[(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13400996.png)
![2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B13401002.png)
![(2R,3S,5R)-5-[2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13401011.png)
